molecular formula C13H17NO2 B7784612 methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate

methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B7784612
M. Wt: 219.28 g/mol
InChI Key: GALNQGTTYINFJS-VXGBXAGGSA-N
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Description

Methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-pyrrolidine-2-carboxylic acid and 2-methylbenzaldehyde.

    Condensation Reaction: The chiral precursor is reacted with 2-methylbenzaldehyde under acidic or basic conditions to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate: Similar structure but lacks the methyl group on the aromatic ring.

    Methyl (2S,3R)-2-(4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with the methyl group at a different position on the aromatic ring.

Uniqueness

Methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position of the aromatic ring may confer distinct properties compared to its analogs.

Properties

IUPAC Name

methyl (2S,3R)-2-(2-methylphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-5-3-4-6-10(9)12-11(7-8-14-12)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNQGTTYINFJS-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(CCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2[C@@H](CCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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